![molecular formula C8H11N3O4 B13969071 (5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)
(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxyethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation followed by Michael addition. The Claisen-Schmidt condensation is used to form a chalcone derivative, which is then subjected to Michael addition with 1,3-dimethylbarbituric acid in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It readily undergoes nucleophilic substitution reactions, particularly with amines, forming enamine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide, triethylamine, and various primary amines. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include enamine derivatives, oxides, and other substituted pyrimidine compounds .
Aplicaciones Científicas De Investigación
2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions, which are crucial for its biological activity. The molecular pathways involved include inhibition of specific enzymes and modulation of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: Another heterocyclic compound with similar structural features but different functional groups.
1,3-Dimethylbarbituric acid: Shares the pyrimidine core but lacks the hydroxyethylamino substitution.
Uniqueness
2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H11N3O4 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
6-hydroxy-5-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O4/c1-4(9-2-3-12)5-6(13)10-8(15)11-7(5)14/h12H,2-3H2,1H3,(H3,10,11,13,14,15) |
Clave InChI |
NFEQVKXHGQFTDD-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCO)C1=C(NC(=O)NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


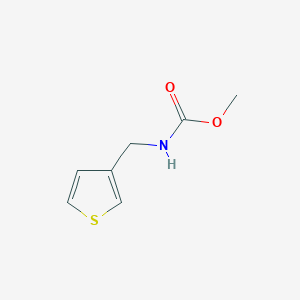
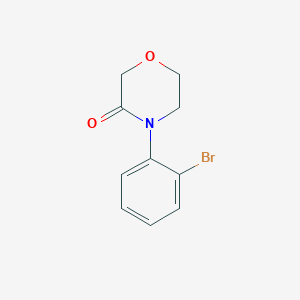
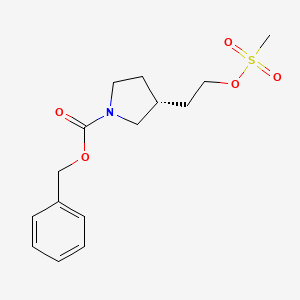
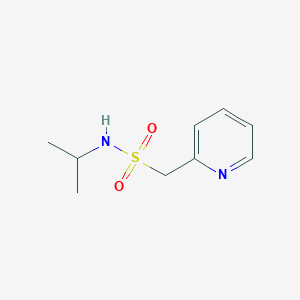
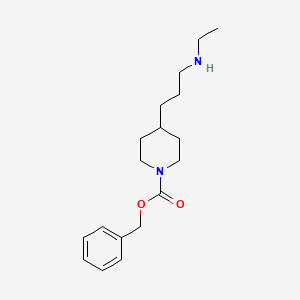
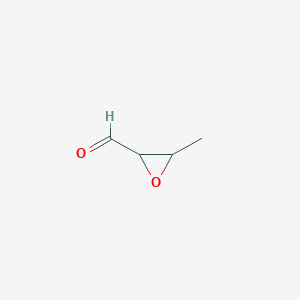

![6-Oxabicyclo[3.1.0]hexan-2-yl butanoate](/img/structure/B13969034.png)

![[4-(4-Methylpyridin-2-yl)phenyl]methanol](/img/structure/B13969050.png)
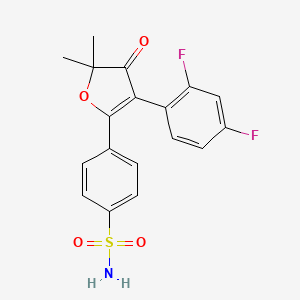
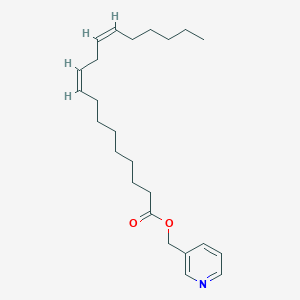
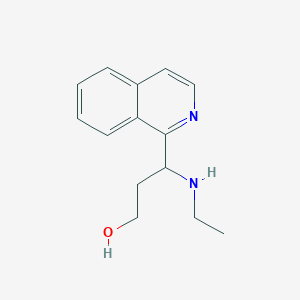
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)
